molecular formula C13H19N3O4S B13272849 N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide

N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13272849
M. Wt: 313.37 g/mol
InChI Key: BARMNQQPICTCSS-UHFFFAOYSA-N
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Description

N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclohexyl group, an aminomethyl group, a nitrobenzene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene sulfonamide followed by the introduction of the aminomethyl group and the cyclohexyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or sulfonamide groups.

Scientific Research Applications

N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-Amino-N-cyclohexyl-N-methylbenzylamine
  • N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide

Comparison: N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

N-[2-(aminomethyl)cyclohexyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H19N3O4S/c14-9-10-5-1-2-6-11(10)15-21(19,20)13-8-4-3-7-12(13)16(17)18/h3-4,7-8,10-11,15H,1-2,5-6,9,14H2

InChI Key

BARMNQQPICTCSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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